5-(2-Chloroethyl)-2-methyl-2h-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole typically involves the reaction of 2-chloroethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The tetrazole ring can be reduced to form a triazole or an imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include triazoles and imidazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloroethyl)-2-methyl-2h-tetrazole is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used to label biomolecules for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of new chemotherapeutic drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole involves the formation of covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and the inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The tetrazole ring can also interact with various enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroethyl)-2-methyl-2h-triazole
- 5-(2-Chloroethyl)-2-methyl-2h-imidazole
- 5-(2-Chloroethyl)-2-methyl-2h-pyrazole
Uniqueness
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring, which provides distinct chemical properties compared to other heterocycles. The presence of the chloroethyl group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry. Its versatility in undergoing various chemical reactions also makes it a useful building block in synthetic chemistry.
Biological Activity
5-(2-Chloroethyl)-2-methyl-2H-tetrazole (CAS No. 15284-38-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H7ClN4
- Molecular Weight : 162.59 g/mol
- Structure : The compound features a tetrazole ring, which is known for its pharmacological significance.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-methyl-2H-tetrazole with chloroethyl derivatives. Various methods have been proposed, including:
- Nucleophilic Substitution : Reaction of 2-methyl-2H-tetrazole with chloroethyl compounds under basic conditions.
- Condensation Reactions : Utilizing various reagents to facilitate the formation of the tetrazole ring.
Biological Activity Overview
This compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties. Its activity can be summarized as follows:
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
In vitro studies indicate that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Effective inhibition of growth in leukemia cell lines (e.g., CCRF-CEM) at low micromolar concentrations.
- Moderate activity against solid tumors, suggesting potential for development as an anticancer agent .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : Possible binding to receptors that mediate cellular signaling pathways related to growth and survival in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated:
- Stronger activity against Gram-positive bacteria compared to Gram-negative strains.
- The compound exhibited bactericidal effects at concentrations lower than many conventional antibiotics .
Case Study 2: Anticancer Properties
In a screening conducted by the National Cancer Institute (NCI), this compound demonstrated significant cytotoxicity against a panel of human tumor cell lines. Key findings included:
- Inhibition of cell growth in leukemia and solid tumor models.
- Induction of apoptosis in sensitive cell lines, indicating a potential mechanism for its anticancer effects .
Data Summary Table
Properties
CAS No. |
15284-38-5 |
---|---|
Molecular Formula |
C4H7ClN4 |
Molecular Weight |
146.58 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2-methyltetrazole |
InChI |
InChI=1S/C4H7ClN4/c1-9-7-4(2-3-5)6-8-9/h2-3H2,1H3 |
InChI Key |
SMHGGIVEMMHOCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.